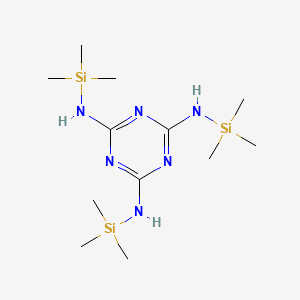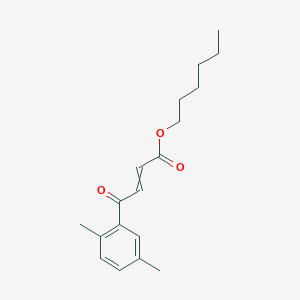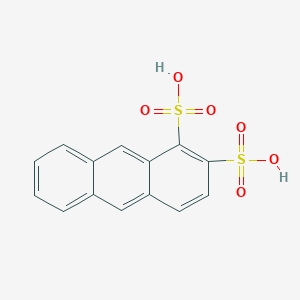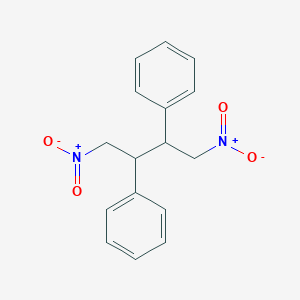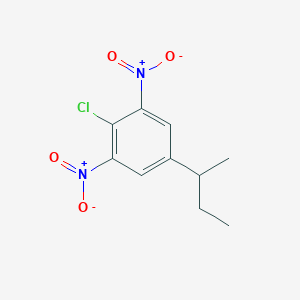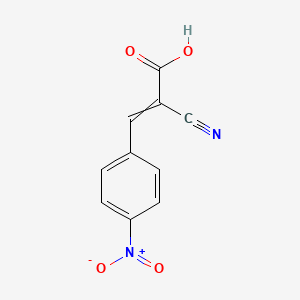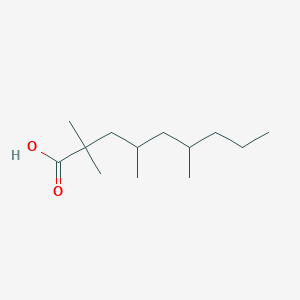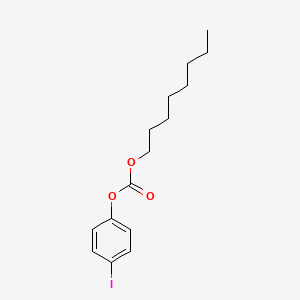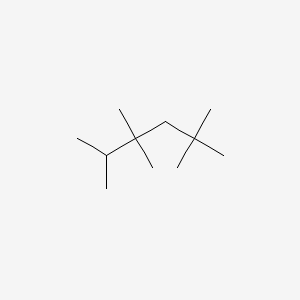
2,2,4-Trimethylheptan-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,4-Trimethylheptan-4-ol is an organic compound with the molecular formula C10H22O. It is a branched-chain alcohol, specifically a heptanol derivative, characterized by the presence of three methyl groups attached to the heptane backbone. This compound is known for its unique structural properties and is used in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-Trimethylheptan-4-ol can be achieved through several methods. One common approach involves the reduction of 2,2,4-Trimethylheptan-4-one using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs under mild conditions, with the reducing agent being added to a solution of the ketone in an appropriate solvent, such as ethanol or ether.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure. The reaction is carried out in a suitable solvent, and the product is purified through distillation or other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,4-Trimethylheptan-4-ol undergoes various chemical reactions, including:
Oxidation: The alcohol can be oxidized to form the corresponding ketone, 2,2,4-Trimethylheptan-4-one, using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: As mentioned earlier, the ketone can be reduced back to the alcohol using reducing agents like sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding alkyl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acidic conditions or potassium permanganate in neutral or basic conditions.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products Formed
Oxidation: 2,2,4-Trimethylheptan-4-one
Reduction: this compound
Substitution: 2,2,4-Trimethylheptan-4-yl chloride
Applications De Recherche Scientifique
2,2,4-Trimethylheptan-4-ol has several applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used in biochemical studies to investigate the effects of branched-chain alcohols on biological systems.
Medicine: Research into the pharmacological properties of this compound may reveal potential therapeutic applications, such as its use as a precursor for drug synthesis.
Industry: It is employed in the production of fragrances, flavors, and other specialty chemicals due to its distinct odor and chemical properties.
Mécanisme D'action
The mechanism of action of 2,2,4-Trimethylheptan-4-ol depends on its specific application In chemical reactions, the hydroxyl group can participate in hydrogen bonding, nucleophilic substitution, and oxidation-reduction processes
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,4-Trimethylpentan-3-ol: A similar branched-chain alcohol with a shorter carbon chain.
2,2,4-Trimethylhexan-3-ol: Another branched-chain alcohol with a different carbon chain length.
2,2,4-Trimethylheptane: The corresponding alkane without the hydroxyl group.
Uniqueness
2,2,4-Trimethylheptan-4-ol is unique due to its specific branching pattern and the position of the hydroxyl group. This structure imparts distinct physical and chemical properties, such as its boiling point, solubility, and reactivity, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
57233-31-5 |
|---|---|
Formule moléculaire |
C10H22O |
Poids moléculaire |
158.28 g/mol |
Nom IUPAC |
2,2,4-trimethylheptan-4-ol |
InChI |
InChI=1S/C10H22O/c1-6-7-10(5,11)8-9(2,3)4/h11H,6-8H2,1-5H3 |
Clé InChI |
KNACVESXMPHLNM-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)(CC(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


